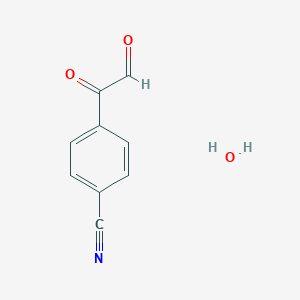

4-Cyanophenylglyoxal hydrate

Beschreibung

The exact mass of the compound 4-Cyanophenylglyoxal hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Cyanophenylglyoxal hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyanophenylglyoxal hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-oxaldehydoylbenzonitrile;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2.H2O/c10-5-7-1-3-8(4-2-7)9(12)6-11;/h1-4,6H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANFXXFMTHAMFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19010-28-7 | |

| Record name | 4-Cyanophenylglyoxal hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Cyanophenylglyoxal Hydrate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-cyanophenylglyoxal hydrate, a versatile building block in organic synthesis. We will delve into its synthesis, key chemical and physical properties, and its significant applications, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry. This document is intended to serve as a practical resource for researchers, offering both theoretical insights and actionable experimental protocols.

Introduction: The Significance of 4-Cyanophenylglyoxal Hydrate

4-Cyanophenylglyoxal, which typically exists in its more stable hydrated form, is an aromatic α-ketoaldehyde. Its structure is characterized by a phenyl ring substituted with a cyano group at the para position, attached to a glyoxal moiety. The presence of two adjacent carbonyl groups, one of which is stabilized as a geminal diol in the hydrate, makes it a highly reactive and valuable intermediate.[1]

The cyano (-C≡N) group is a potent electron-withdrawing group, which significantly influences the electronic properties and reactivity of the molecule. This feature enhances the electrophilicity of the carbonyl carbons, making them prime targets for nucleophilic attack. Consequently, 4-cyanophenylglyoxal hydrate serves as a precursor for a wide array of heterocyclic compounds, many of which are core structures in biologically active molecules.[2]

Table 1: Physicochemical Properties of 4-Cyanophenylglyoxal Hydrate

| Property | Value | Reference |

| CAS Number | 1082693-04-6 | [3] |

| Molecular Formula | C₉H₇NO₃ | [3] |

| Molecular Weight | 177.15 g/mol | [3] |

| Appearance | Solid | [3] |

Synthesis of 4-Cyanophenylglyoxal Hydrate

The most established and reliable method for the synthesis of aryl glyoxals is the oxidation of the corresponding acetophenone. In the case of 4-cyanophenylglyoxal hydrate, the starting material is 4-cyanoacetophenone, which is oxidized using selenium dioxide (SeO₂). This reaction, a variant of the Riley oxidation, is a well-documented and efficient method for the α-oxidation of ketones.

Reaction Mechanism

The oxidation proceeds via the enol form of the acetophenone, which attacks the electrophilic selenium of SeO₂. A subsequent series of rearrangements and elimination steps leads to the formation of the α-ketoaldehyde and elemental selenium as a byproduct. The presence of water in the reaction medium or during workup facilitates the formation of the stable hydrate.

Experimental Protocol: Selenium Dioxide Oxidation of 4-Cyanoacetophenone

This protocol is adapted from the general procedure for the synthesis of phenylglyoxal.[4]

Materials and Equipment:

-

4-Cyanoacetophenone

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane (or another suitable solvent like aqueous ethanol)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve selenium dioxide (1.1 equivalents) in a mixture of 1,4-dioxane and a small amount of water.

-

Addition of Starting Material: To the solution, add 4-cyanoacetophenone (1.0 equivalent).

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the precipitation of red elemental selenium. The reaction is typically complete within 4-6 hours.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Decant the hot solution from the precipitated selenium.

-

The selenium can be recovered by filtration.

-

Remove the dioxane and water from the solution under reduced pressure using a rotary evaporator.

-

-

Purification and Hydration:

-

The crude 4-cyanophenylglyoxal can be purified by distillation under reduced pressure.

-

To obtain the hydrate, dissolve the crude product in a minimal amount of hot water.

-

Allow the solution to cool, which will induce the crystallization of 4-cyanophenylglyoxal hydrate.

-

Collect the crystals by filtration and dry them.

-

Diagram 1: Synthesis Workflow of 4-Cyanophenylglyoxal Hydrate

Caption: Workflow for the synthesis of 4-cyanophenylglyoxal hydrate.

Properties of 4-Cyanophenylglyoxal Hydrate

Physical Properties

As previously mentioned, 4-cyanophenylglyoxal hydrate is a solid at room temperature. The hydrate form is generally more stable and easier to handle than the anhydrous α-ketoaldehyde, which can be prone to polymerization.[1]

Chemical Properties and Reactivity

The chemical reactivity of 4-cyanophenylglyoxal hydrate is dominated by its two electrophilic carbonyl centers. The presence of the electron-withdrawing cyano group further enhances this reactivity. The gem-diol of the hydrate is in equilibrium with the aldehyde form, which readily participates in reactions.

Key reactions include:

-

Condensation with 1,2-diamines: This is a classic reaction for the formation of quinoxalines.

-

Condensation with amines and other nucleophiles: Leading to the formation of a variety of heterocyclic systems such as imidazoles.

-

Wittig-type reactions: To form α,β-unsaturated ketones.

-

Oxidation and reduction reactions: Targeting the aldehyde and ketone functionalities.

Spectroscopic Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the region of 7.5-8.5 ppm. The protons of the gem-diol group would likely appear as a singlet further downfield.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the cyano carbon (around 118 ppm), and the two carbonyl carbons (ketone and hydrated aldehyde) in the downfield region (typically >180 ppm for the ketone).

-

FTIR: The infrared spectrum will show a characteristic strong absorption for the nitrile (C≡N) stretching vibration around 2230 cm⁻¹. The carbonyl (C=O) stretch of the ketone will be observed around 1680-1700 cm⁻¹. The presence of the hydrate will be indicated by a broad O-H stretching band in the region of 3200-3500 cm⁻¹.

Applications in Organic Synthesis and Medicinal Chemistry

The primary utility of 4-cyanophenylglyoxal hydrate lies in its role as a versatile precursor for the synthesis of various heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules.[5][6][7][8][9]

Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[10][11][12][13] 4-Cyanophenylglyoxal hydrate can be readily condensed with substituted 1,2-phenylenediamines to afford a variety of 2-(4-cyanophenyl)quinoxalines.

Diagram 2: General Scheme for Quinoxaline Synthesis

Caption: Synthesis of quinoxalines from 4-cyanophenylglyoxal hydrate.

Synthesis of Imidazoles

Imidazoles are another important class of heterocycles found in many essential biological molecules and are widely used in drug development.[14][15][16][17][18] 4-Cyanophenylglyoxal hydrate can serve as a dicarbonyl component in various imidazole syntheses, such as the Radziszewski reaction, where it reacts with an aldehyde and ammonia to form trisubstituted imidazoles.

Other Heterocyclic Systems

The reactivity of 4-cyanophenylglyoxal hydrate allows for its use in the construction of a diverse range of other heterocyclic systems, making it a valuable tool for combinatorial chemistry and the generation of compound libraries for drug discovery.[19]

Conclusion

4-Cyanophenylglyoxal hydrate is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis from readily available starting materials, combined with the high reactivity imparted by its dicarbonyl moiety and the electron-withdrawing cyano group, makes it an attractive building block for organic and medicinal chemists. The ability to efficiently construct complex heterocyclic scaffolds, such as quinoxalines and imidazoles, underscores its importance in the development of new therapeutic agents and other functional organic materials. This guide has provided a detailed overview of its synthesis, properties, and applications, aiming to facilitate its use in further research and development endeavors.

References

-

Riley, H. A.; Gray, A. R. Phenylglyoxal. Org. Synth.1935 , 15, 67. DOI: 10.15227/orgsyn.015.0067. Available from: [Link]

-

Baran, P. S. Synthesis of Imidazoles. The Baran Group Meeting. Available from: [Link]

-

ChemDraw. ChemNMR. Available from: [Link]

- Jadhav, G. R. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. J. Adv. Res. Dyn. Control Syst.2019, 11 (03-Special Issue), 1927-1936.

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. Org. Biomol. Chem.2021 , 19, 8344-8367. DOI: 10.1039/D1OB01328A. Available from: [Link]

- Murov, S. L. et al. Handbook of Photochemistry, 3rd ed.; CRC Press, 2007.

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review.2023 . Available from: [Link]

-

Organic Chemistry Portal. Synthesis of imidazoles. Available from: [Link]

-

ChemAxon. NMR Predictor | Chemaxon Docs. Available from: [Link]

-

Devi, M. M.; Devi, K. S.; Singh, O. M.; Singh, T. P. Synthesis of imidazole derivatives in the last 5 years: An update. Heterocycl. Commun.2024 , 30, 20220173. DOI: 10.1515/hc-2022-0173. Available from: [Link]

-

CAS. CAS SciFinder - Chemical Compound Database. Available from: [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. Available from: [Link]

-

Hou, G. et al. Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals. Minerals2020 , 10, 174. DOI: 10.3390/min10020174. Available from: [Link]

-

A Study Of Synthesis Of Bioactive Heterocycles. Int. J. Novel Res. Dev.2023 , 8(12), a417-a425. Available from: [Link]

-

Organic Chemistry Portal. Quinoxaline synthesis. Available from: [Link]

-

Guchhait, S. K.; Chaudhary, P. Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Adv.2021 , 11, 29019-29045. DOI: 10.1039/D1RA05018D. Available from: [Link]

-

Georgian Scientists. SYNTHESIS OF SOME DERIVATIVE QUINOXALINE. 2023 . Available from: [Link]

-

Shetu, S. A. SYNTHESIS OF BIOACTIVE HETEROCYCLES. Master's Thesis, The University of Texas Rio Grande Valley, 2022. Available from: [Link]

-

Nakkirala, V. et al. A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Org. Chem.: An Indian J.2013 , 9(1), 23-27. Available from: [Link]

-

CAS. SciFinder - Search for Substance Data - workbook. Available from: [Link]

-

Editorial: Emerging heterocycles as bioactive compounds. Front. Chem.2023 , 11, 1245851. DOI: 10.3389/fchem.2023.1245851. Available from: [Link]

-

CAS. NMR Database for Faster Structural Data. Available from: [Link]

-

Singh, A.; Sharma, P.; Singh, N. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules2023 , 28, 4811. DOI: 10.3390/molecules28124811. Available from: [Link]

- Khan, M. T. H. (Ed.). Bioactive Heterocycles IV (Vol. 13). Springer Science & Business Media, 2008.

Sources

- 1. youtube.com [youtube.com]

- 2. PROSPRE [prospre.ca]

- 3. 4-Cyanophenylglyoxal hydrate | CymitQuimica [cymitquimica.com]

- 4. CASPRE [caspre.ca]

- 5. ijnrd.org [ijnrd.org]

- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 7. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities [mdpi.com]

- 9. primo.sorbonne-universite.fr [primo.sorbonne-universite.fr]

- 10. mtieat.org [mtieat.org]

- 11. Quinoxaline synthesis [organic-chemistry.org]

- 12. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acgpubs.org [acgpubs.org]

- 14. baranlab.org [baranlab.org]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Imidazole synthesis [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 4-Cyanophenylglyoxal Hydrate (CAS: 19010-28-7): A Versatile Building Block in Heterocyclic Synthesis and Drug Discovery

This guide provides an in-depth technical overview of 4-Cyanophenylglyoxal hydrate (CAS No. 19010-28-7), a bifunctional reagent of significant interest to researchers in organic synthesis and medicinal chemistry. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its nuanced reactivity, and its strategic application in the development of novel chemical entities.

Introduction: The Strategic Value of a Bifunctional Building Block

4-Cyanophenylglyoxal hydrate is an aromatic glyoxal distinguished by two key features: a highly reactive 1,2-dicarbonyl (glyoxal) moiety and a para-substituted cyano group on the phenyl ring. This unique combination makes it more than just another chemical intermediate; it is a strategic building block for creating molecular diversity.

The glyoxal group, with its adjacent aldehyde and ketone functionalities, serves as a versatile handle for constructing a wide array of five- and six-membered heterocyclic rings, which are core structures in many biologically active molecules.[1][2][3][4] The non-enolizable nature of the ketone group lends it sufficient stability, often allowing it to be supplied and stored as a stable monohydrate.[1] Concurrently, the electron-withdrawing nature of the para-cyano group significantly modulates the electronic properties of the aromatic ring, influencing both the reactivity of the glyoxal moiety and the biological activity of the resulting heterocyclic products.

This guide will provide a comprehensive examination of its properties, a validated synthesis protocol, an exploration of its reactivity in forming valuable scaffolds, and a discussion of its applications in the context of modern drug discovery.

Part 1: Physicochemical Properties & Analytical Characterization

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use. The key properties of 4-Cyanophenylglyoxal hydrate are summarized below.

Table 1: Physicochemical Properties of 4-Cyanophenylglyoxal Hydrate

| Property | Value | Source(s) |

| CAS Number | 19010-28-7 | [5] |

| Molecular Formula | C₉H₇NO₃ | [6] |

| Molecular Weight | 177.15 g/mol | [6] |

| Appearance | Solid | [6] |

| IUPAC Name | 2-(4-cyanophenyl)-2-oxoacetaldehyde hydrate | N/A |

| Synonyms | 4-Oxoaldehydoylbenzonitrile hydrate | N/A |

Self-Validating Analytical Workflow

Confirming the identity and purity of 4-Cyanophenylglyoxal hydrate is critical before its use in sensitive downstream applications. The following multi-technique approach ensures a self-validating system where each analysis provides complementary information.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum is expected to show aromatic protons in the downfield region (typically 7.5-8.5 ppm), with splitting patterns characteristic of a 1,4-disubstituted benzene ring (two doublets). The aldehyde and hydrate protons will appear as distinct signals, with chemical shifts that may vary based on solvent and concentration.

-

¹³C NMR: The spectrum should reveal characteristic signals for the nitrile carbon (~118 ppm), the two carbonyl carbons of the glyoxal hydrate, and the aromatic carbons.

2. Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band around 2220-2240 cm⁻¹ confirms the presence of the nitrile (C≡N) group.

-

Strong carbonyl (C=O) stretching bands will be prominent in the 1680-1720 cm⁻¹ region.

-

A broad absorption in the 3200-3500 cm⁻¹ range is indicative of the O-H stretching from the hydrate water molecules.

3. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or similar soft ionization techniques can be used to confirm the molecular weight. The expected molecular ion peak for the anhydrous form [M-H₂O+H]⁺ would be observed.

4. High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient) is essential for determining the purity of the compound. A single major peak indicates high purity.

Part 2: Synthesis and Purification

4-Cyanophenylglyoxal hydrate is typically synthesized via the oxidation of its corresponding acetophenone precursor, 4-cyanoacetophenone. The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic and effective method for converting an α-methylene group adjacent to a carbonyl into a 1,2-dicarbonyl compound.[7]

The causality behind this choice of reagent lies in the specific reactivity of SeO₂. It selectively oxidizes the activated methyl group adjacent to the ketone without affecting the aromatic ring or the nitrile functionality, making it ideal for this transformation.[7][8]

Workflow for the Synthesis of 4-Cyanophenylglyoxal Hydrate

Caption: High-level workflow for the synthesis and purification of 4-Cyanophenylglyoxal hydrate.

Detailed Experimental Protocol: Synthesis

-

Materials: 4-Cyanoacetophenone, Selenium Dioxide (SeO₂), 1,4-Dioxane, Water.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 4-cyanoacetophenone (1 equivalent).

-

Add 1,4-dioxane and a small amount of water (e.g., 10% v/v) to dissolve the starting material.[9]

-

Carefully add selenium dioxide (1.1 equivalents) to the mixture. Caution: Selenium compounds are toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]

-

Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction typically takes several hours.

-

Upon completion, cool the mixture to room temperature. A black precipitate of elemental selenium will be visible.

-

Filter the mixture through a pad of celite to remove the selenium precipitate. Wash the filter cake with a small amount of dioxane.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude product can then be purified by recrystallization, typically from an ethanol/water mixture, to yield the final product as a solid.

-

Part 3: Chemical Reactivity & Applications in Heterocyclic Synthesis

The synthetic utility of 4-cyanophenylglyoxal hydrate stems from the differential reactivity of its two adjacent carbonyl groups, which readily condense with various dinucleophiles to form heterocyclic rings.[2][3] This makes it a powerful precursor for generating libraries of compounds for biological screening.

One of the most common and valuable applications is the synthesis of quinoxalines. Quinoxaline derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[10][11]

General Reaction Scheme for Heterocycle Formation

Caption: Versatility of 4-cyanophenylglyoxal in synthesizing key heterocyclic scaffolds.

Detailed Experimental Protocol: Synthesis of 2-(4-cyanophenyl)quinoxaline

This protocol describes a standard condensation reaction to form a quinoxaline, a self-validating process due to the high efficiency and clean nature of the reaction.[12]

-

Materials: 4-Cyanophenylglyoxal hydrate, o-Phenylenediamine, Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

-

Add a solution of 4-cyanophenylglyoxal hydrate (1 equivalent) in ethanol dropwise to the stirred solution at room temperature.[11]

-

An exothermic reaction may be observed, and a precipitate may begin to form.

-

Continue stirring the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of starting materials.

-

If the reaction is sluggish, gentle heating (e.g., to 50°C) can be applied.

-

Cool the reaction mixture and collect the precipitated product by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum. The resulting 2-(4-cyanophenyl)quinoxaline is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.

-

Part 4: Strategic Role in Drug Discovery

The design of 4-cyanophenylglyoxal hydrate as a building block is inherently logical for drug discovery programs. Its utility can be understood through a structure-activity relationship (SAR) lens.

-

The Scaffold Generator (Glyoxal): The glyoxal moiety is the engine for scaffold diversity. As demonstrated, it provides a rapid and efficient entry into privileged structures like quinoxalines and imidazoles.[11][13] This allows for the rapid exploration of chemical space around these core structures.

-

The Bioactivity Modulator (4-Cyanophenyl): The inclusion of a 4-cyanophenyl group is a deliberate design choice. The nitrile group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence can significantly influence the binding of the final molecule to a biological target, often enhancing potency. For example, the incorporation of a cyanophenyl group has been shown to enhance the anticancer potency of certain heterocyclic compounds.

Drug Discovery Workflow Logic

Caption: Logical flow from building block to lead optimization in a drug discovery context.

Part 5: Safety, Handling, and Storage

As a laboratory reagent, adherence to strict safety protocols is mandatory. The primary hazards are associated with ingestion, skin/eye contact, and inhalation.[14]

Table 2: GHS Hazard and Precautionary Statements

| GHS Classification | Statement | Code |

| Hazard | Harmful if swallowed. | H302 |

| Hazard | Causes skin irritation. | H315 |

| Hazard | Causes serious eye irritation. | H319 |

| Hazard | May cause respiratory irritation. | H335 |

| Precaution | Wear protective gloves/eye protection. | P280 |

| Precaution | Avoid breathing dust. | P261 |

| Precaution | IF IN EYES: Rinse cautiously with water for several minutes. | P305+P351+P338 |

| Precaution | Store in a well-ventilated place. Keep container tightly closed. | P403+P233 |

Source:[14]

Handling and Storage Protocol

-

Engineering Controls: Always handle 4-Cyanophenylglyoxal hydrate inside a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses or goggles, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for chemical waste disposal.

References

-

Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances. Available at: [Link]

-

Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. National Institutes of Health (NIH). Available at: [Link]

-

Chemical Label for 4-Cyanophenylglyoxal hydrate. Available at: [Link]

-

Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Publishing. Available at: [Link]

-

Dual Role of Glyoxal in Metal-Free Dicarbonylation Reaction: Synthesis of Symmetrical and Unsymmetrical Dicarbonyl Imidazoheterocycles. ACS Omega. Available at: [Link]

-

Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry. Available at: [Link]

-

Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. National Institutes of Health (NIH). Available at: [Link]

-

Plausible reaction mechanism for the synthesis of quinoxalines. ResearchGate. Available at: [Link]

-

USE OF REAGENTS For B.Sc. Part -3 (Hons) paper VII SELENIUM DIOXIDE PREPARATION. L.S. College, Muzaffarpur. Available at: [Link]

-

Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. Semantic Scholar. Available at: [Link]

-

Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. ResearchGate. Available at: [Link]

-

Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid. ResearchGate. Available at: [Link]

- Oxidation of organic compounds. Google Patents.

-

4-CYANOPHENYLGLYOXAL HYDRATE manufacturers and suppliers. LookChem. Available at: [Link]

-

Selenium dioxide (SeO₂) - Riley oxidation. AdiChemistry. Available at: [Link]

-

General synthetic pathway for the synthesis of quinoxaline derivatives. ResearchGate. Available at: [Link]

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. Available at: [Link]

-

An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-CYANOPHENYLGLYOXAL HYDRATE CAS#: 19010-28-7 [m.chemicalbook.com]

- 6. 4-Cyanophenylglyoxal hydrate | CymitQuimica [cymitquimica.com]

- 7. adichemistry.com [adichemistry.com]

- 8. sggscollegepatnacity.ac.in [sggscollegepatnacity.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemical-label.com [chemical-label.com]

physical properties of 4-Cyanophenylglyoxal hydrate

An In-Depth Technical Guide to the Physical Properties of 4-Cyanophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanophenylglyoxal hydrate is a bifunctional aromatic compound of significant interest in synthetic chemistry and drug discovery. As a derivative of phenylglyoxal, it possesses two adjacent and highly reactive carbonyl groups, while the para-substituted cyano group acts as a potent electron-withdrawing moiety. This electronic feature dramatically influences the molecule's reactivity, making it a valuable intermediate for the synthesis of various heterocyclic compounds, pharmaceutical agents, and chemical probes.[1] The hydrate form, in which one of the carbonyl groups exists as a geminal diol, is often the most stable solid form, mitigating the tendency of anhydrous α-ketoaldehydes to polymerize.[2][3]

A thorough understanding of the is paramount for its effective utilization. Properties such as solubility, thermal stability, and spectroscopic signatures directly impact reaction setup, purification strategies, material handling, and analytical characterization. This guide provides a comprehensive overview of these core physical properties, grounded in established chemical principles and data from structurally analogous compounds, to offer field-proven insights for laboratory and development applications.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is rooted in its structure, which dictates its physical and chemical behavior.

Molecular Formula: C₉H₇NO₃[4][5] Molecular Weight: 177.157 g/mol [4][5] CAS Number: 1082693-04-6[4][5] IUPAC Name: (4-cyanophenyl)(oxo)acetaldehyde hydrate

The structure of 4-Cyanophenylglyoxal hydrate exists in equilibrium between the dicarbonyl form and the more stable hydrated gem-diol form at the aldehyde position. The strong electron-withdrawing nature of the para-cyano group enhances the electrophilicity of both carbonyl carbons, making them highly susceptible to nucleophilic attack.[1]

Caption: Structure of 4-Cyanophenylglyoxal Hydrate

Physicochemical Properties

The bulk properties of a chemical substance are critical for its practical application. While specific experimental data for 4-Cyanophenylglyoxal hydrate is not extensively published, reliable predictions can be made based on its structure and the known properties of closely related analogs.

| Property | Value / Observation | Rationale & Comparative Insights |

| Appearance | White to off-white solid | Phenylglyoxal hydrates are typically colorless or pale crystalline solids.[2] The analogous 4-Fluorophenylglyoxal hydrate is described as a white to pale cream powder.[6] |

| Melting Point | Est. 80-90 °C (with dehydration) | The reported melting point for 4-Fluorophenylglyoxal hydrate is 80-82 °C.[7] Phenylglyoxal hydrates typically lose water upon heating. The observed melting may coincide with dehydration, a phenomenon seen in 4-Chlorophenylglyoxal hydrate which dehydrates above 80°C.[3] |

| Boiling Point | Decomposes upon heating | Due to the high reactivity of the glyoxal moiety, the compound is expected to decompose or polymerize at elevated temperatures rather than boil.[3] |

| Solubility | Moderately soluble in polar solvents | The presence of hydroxyl groups in the hydrate form suggests moderate solubility in water, ethanol, and acetic acid, similar to 4-Chlorophenylglyoxal hydrate.[3] It is expected to have limited solubility in nonpolar solvents like hexanes. |

| Thermal Stability | Reversible dehydration | The hydrate is expected to be stable at ambient temperature. Upon heating, it likely undergoes endothermic dehydration to yield the anhydrous, yellow 4-Cyanophenylglyoxal, which may repolymerize or rehydrate upon cooling in the presence of moisture.[3] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides a fingerprint of a molecule, confirming its identity, purity, and structural features.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of 4-Cyanophenylglyoxal hydrate is expected to show several characteristic absorption bands.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ is indicative of the hydroxyl groups of the gem-diol (hydrate).[8]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the benzene ring.

-

C≡N Stretch: A sharp, medium-intensity peak is expected in the 2220-2240 cm⁻¹ region, which is highly diagnostic for the nitrile group.[9]

-

C=O Stretch: A very strong, sharp absorption band between 1680-1710 cm⁻¹ corresponds to the ketone carbonyl group. Its position is influenced by conjugation with the aromatic ring.[9][10]

-

Aromatic C=C Stretch: Medium-intensity peaks in the 1450-1600 cm⁻¹ range are due to vibrations within the benzene ring.

-

C-O Stretch: Absorptions in the fingerprint region, typically 1000-1200 cm⁻¹, can be attributed to the C-O single bonds of the gem-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

Aromatic Protons: Two sets of doublets are expected in the δ 7.5-8.5 ppm range, characteristic of a para-substituted benzene ring. The electron-withdrawing effects of both the cyano and glyoxal groups will shift these protons downfield.

-

Hydrated Aldehyde Proton: A singlet or triplet (if coupled to hydroxyl protons) around δ 5.5-6.5 ppm would correspond to the C-H of the gem-diol.

-

Hydroxyl Protons: One or two broad singlets, exchangeable with D₂O, are expected for the gem-diol -OH groups. Their chemical shift can vary depending on the solvent and concentration. The presence of water in hydrated crystals is a known subject of study in NMR.[11]

-

-

¹³C NMR:

-

Carbonyl Carbons: Two signals are expected in the highly deshielded region of δ 185-200 ppm for the ketone and hydrated aldehyde carbons.

-

Nitrile Carbon: A signal around δ 115-120 ppm is characteristic of the cyano carbon.

-

Aromatic Carbons: Four distinct signals are expected in the δ 125-140 ppm range for the aromatic carbons.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 4-Cyanophenylglyoxal hydrate, electrospray ionization (ESI) would be a suitable technique.

-

Molecular Ion: The analysis would likely show the mass of the anhydrous form (159.03 g/mol ) after in-source water loss.[12] Adducts such as [M-H₂O+H]⁺, [M-H₂O+Na]⁺, or [M-H]⁻ would be observed.[12]

-

Fragmentation: Key fragmentation pathways would involve the loss of CO (carbonyl) and HCN (hydrogen cyanide), leading to characteristic daughter ions that can be used for structural confirmation in MS/MS experiments.

Recommended Experimental Protocols

Trustworthy data relies on validated experimental methods. The following section outlines a standard protocol for assessing the purity of 4-Cyanophenylglyoxal hydrate.

Protocol for Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of non-volatile organic compounds. The causality behind this choice is its high resolution, sensitivity, and reproducibility for quantifying both the main analyte and potential impurities.

Objective: To determine the purity of a 4-Cyanophenylglyoxal hydrate sample by reverse-phase HPLC with UV detection.

Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (ACN), HPLC grade.

-

Water, HPLC grade.

-

Formic Acid (FA), analytical grade.

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of any potential acidic or basic impurities, leading to sharper, more symmetrical peaks.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of 4-Cyanophenylglyoxal hydrate.

-

Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL. Rationale: Using a solvent mixture similar to the mobile phase ensures good peak shape and prevents sample precipitation on the column.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

UV Detection Wavelength: 260 nm. Rationale: This wavelength corresponds to a strong UV absorbance of the cyanophenyl chromophore, providing high sensitivity.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 18.0 10 90 18.1 90 10 22.0 90 10 Rationale: A gradient elution is used to ensure that both polar and non-polar impurities can be effectively separated and eluted from the column in a reasonable time.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

-

General Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of 4-Cyanophenylglyoxal hydrate involves a multi-step approach to confirm identity, purity, and key physical properties.

Caption: Workflow for the Physicochemical Characterization

Conclusion

4-Cyanophenylglyoxal hydrate is a reactive yet versatile chemical intermediate whose utility is unlocked through a precise understanding of its physical properties. Its solid, hydrated form offers greater stability for storage and handling compared to its anhydrous counterpart. Key characterization features include a distinctive nitrile stretch in the IR spectrum, para-substituted aromatic signals in the NMR spectrum, and a thermal profile dominated by dehydration. The analytical methods and comparative data presented in this guide are designed to provide researchers and developers with the authoritative grounding needed to confidently employ this compound in their work, ensuring reproducibility and success in synthesis and application.

References

-

PubChemLite. 4-cyanophenylglyoxal hydrate (C9H5NO2). [Link]

-

Kunsch, T. et al. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Molecules, 23(11), 2999. MDPI. [Link]

-

Kunsch, T. et al. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Semantic Scholar. [Link]

-

ResearchGate. Phenylglyoxal. [Link]

-

National Institutes of Health (NIH), PubChem. Phenylglyoxal. [Link]

-

Organic Syntheses. Phenylglyoxal. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

ResearchGate. Organic NMR Crystallography: Enabling Progress for Applications to Pharmaceuticals and Plant Cell Walls. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

-

Burton, S. D. et al. (2020). Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals. Minerals, 10(2), 173. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Chlorophenylglyoxal hydrate (4996-21-8) for sale [vulcanchem.com]

- 4. 4-Cyanophenylglyoxal hydrate | CymitQuimica [cymitquimica.com]

- 5. 4-Cyanophenylglyoxal hydrate synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. 447-43-8 Cas No. | 4-Fluorophenyl glyoxal hydrate | Matrix Scientific [matrixscientific.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. PubChemLite - 4-cyanophenylglyoxal hydrate (C9H5NO2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Core Mechanism of Action of 4-Cyanophenylglyoxal Hydrate

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action of 4-Cyanophenylglyoxal hydrate, a small molecule with significant potential in chemical biology and drug discovery. In the absence of direct, molecule-specific literature, this whitepaper synthesizes established principles of covalent inhibition and the known reactivity of its constituent functional groups—the phenylglyoxal and cyano moieties—to propose a scientifically grounded mechanism. We posit that 4-Cyanophenylglyoxal hydrate primarily functions as a covalent modifier of nucleophilic amino acid residues, with a pronounced selectivity for arginine. This guide will delve into the chemical basis for this hypothesis, outline detailed experimental protocols for its validation, and present hypothetical data to illustrate the expected outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique biochemical properties of this compound.

Introduction: The Chemical Potential of 4-Cyanophenylglyoxal Hydrate

4-Cyanophenylglyoxal hydrate is a bifunctional electrophile featuring a highly reactive α-ketoaldehyde (glyoxal) appended to a cyanophenyl ring. The hydrated form exists in equilibrium with the more reactive dicarbonyl species, which is primed for nucleophilic attack. The presence of the electron-withdrawing cyano group is anticipated to enhance the electrophilicity of the glyoxal moiety, potentially increasing its reactivity towards biological nucleophiles.

While the broader class of α-ketoaldehydes has been explored as covalent inhibitors, the specific contribution of the 4-cyano substituent to the reactivity and selectivity of the phenylglyoxal scaffold warrants detailed investigation. This guide puts forth the central hypothesis that 4-Cyanophenylglyoxal hydrate acts as a potent covalent inhibitor, primarily targeting arginine residues within proteins, thereby disrupting their function.

A Hypothesis-Driven Approach to the Mechanism of Action

The proposed mechanism of action for 4-Cyanophenylglyoxal hydrate is centered on its ability to form stable, covalent adducts with nucleophilic amino acid residues. The glyoxal moiety is a strong electrophile, susceptible to attack by the side chains of several amino acids.

The Primary Target: Arginine Residues

The guanidinium group of arginine is a particularly strong nucleophile at physiological pH and is a well-documented target for phenylglyoxals and related dicarbonyl compounds.[1][2][3][4] The reaction is proposed to proceed via a nucleophilic attack of the guanidinium nitrogen on one of the carbonyl carbons of the glyoxal, leading to the formation of a stable cyclic adduct. This modification is typically irreversible under physiological conditions and effectively neutralizes the positive charge of the arginine residue, which can have profound consequences on protein structure and function, including:

-

Disruption of electrostatic interactions critical for substrate binding or protein-protein interactions.

-

Alteration of the local chemical environment of an enzyme's active site.

-

Induction of conformational changes that lead to loss of function.

Secondary Targets and the Role of the Cyano Group

While arginine is the most likely primary target, other nucleophilic residues could also be modified by 4-Cyanophenylglyoxal hydrate, albeit likely at a slower rate. These include:

-

Lysine: The ε-amino group of lysine can react with aldehydes to form Schiff bases.[5]

-

Cysteine: The thiol group of cysteine is a potent nucleophile and a common target for covalent inhibitors.[6][7]

The cyano group, while generally less reactive than the glyoxal, can also function as an electrophilic "warhead," particularly when positioned on an aromatic ring.[4][8] It is possible that under certain conditions or with specific protein topographies, the cyano group could participate in covalent bond formation, potentially with cysteine or serine residues. However, given the high reactivity of the glyoxal, this is considered a secondary mechanistic possibility.

Visualizing the Hypothesized Mechanism

To illustrate the proposed interactions, the following diagrams outline the key chemical reactions and their potential impact on protein function.

Caption: A streamlined workflow for the experimental validation of covalent inhibition.

Detailed Experimental Protocols

4.2.1. Time-Dependent Inhibition Assay

-

Objective: To determine if the inhibition is time-dependent, a hallmark of covalent inhibitors.

-

Methodology:

-

Prepare a series of dilutions of 4-Cyanophenylglyoxal hydrate.

-

Pre-incubate the target enzyme with each concentration of the inhibitor for varying time points (e.g., 0, 15, 30, 60 minutes).

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the reaction velocity.

-

Calculate the IC₅₀ value for each pre-incubation time point.

-

-

Expected Outcome: A leftward shift in the IC₅₀ curve with increasing pre-incubation time indicates time-dependent inhibition.

4.2.2. Washout Experiment

-

Objective: To confirm the irreversible nature of the binding.

-

Methodology:

-

Incubate the target protein with a concentration of 4-Cyanophenylglyoxal hydrate sufficient to achieve >90% inhibition.

-

Remove the unbound inhibitor by extensive dialysis or size-exclusion chromatography.

-

Measure the enzymatic activity of the washed protein.

-

-

Expected Outcome: If the inhibition is covalent and irreversible, enzymatic activity will not be restored after the removal of the unbound inhibitor.

4.2.3. Mass Spectrometry for Adduct Identification

-

Objective: To confirm covalent modification and identify the specific amino acid residue(s) targeted.

-

Methodology:

-

Incubate the target protein with and without 4-Cyanophenylglyoxal hydrate.

-

Analyze the intact protein using high-resolution mass spectrometry (e.g., ESI-QTOF) to detect the mass shift corresponding to the addition of the inhibitor.

-

Digest the protein with a protease (e.g., trypsin).

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the modified peptide(s) and pinpoint the exact site of modification through fragmentation analysis.

-

-

Expected Outcome: A mass increase on a specific peptide corresponding to the covalent adduction of 4-Cyanophenylglyoxal hydrate.

4.2.4. Site-Directed Mutagenesis

-

Objective: To confirm the functional importance of the identified target residue.

-

Methodology:

-

Based on the mass spectrometry data, create a mutant version of the target protein where the identified residue (e.g., arginine) is replaced with a non-nucleophilic amino acid (e.g., alanine or lysine if arginine is the target).

-

Express and purify the mutant protein.

-

Repeat the inhibition assays with the mutant protein.

-

-

Expected Outcome: The mutant protein should show significantly reduced sensitivity to inhibition by 4-Cyanophenylglyoxal hydrate.

Hypothetical Data and Interpretation

To provide a practical illustration, the following table summarizes hypothetical data from the proposed experiments.

| Experiment | Result | Interpretation |

| Time-Dependent Inhibition | IC₅₀ decreases from 10 µM at t=0 to 1 µM at t=60 min. | The inhibitor exhibits time-dependent binding, characteristic of a covalent mechanism. |

| Washout Experiment | <5% recovery of enzyme activity after dialysis. | The inhibition is largely irreversible. |

| Intact Protein Mass Spec | Mass increase of ~159 Da observed in the treated sample. | Covalent adduction of one molecule of 4-Cyanophenylglyoxal (minus water) is confirmed. |

| Peptide Mapping (LC-MS/MS) | A tryptic peptide containing Arg-145 shows a mass shift of ~159 Da. | Arginine 145 is the specific site of covalent modification. |

| Site-Directed Mutagenesis (R145A) | The R145A mutant has an IC₅₀ > 100 µM. | Arginine 145 is critical for the inhibitory activity of the compound. |

Concluding Remarks and Future Directions

This guide has articulated a robust, hypothesis-driven framework for elucidating the mechanism of action of 4-Cyanophenylglyoxal hydrate. Based on established chemical principles, we propose that this compound functions as a covalent inhibitor, with a likely preference for modifying arginine residues. The detailed experimental protocols provided herein offer a clear path for the scientific community to validate this hypothesis and to further characterize the biochemical and cellular effects of this promising molecule.

Future research should focus on:

-

Profiling the selectivity of 4-Cyanophenylglyoxal hydrate against a panel of proteins to understand its off-target effects.

-

Utilizing structural biology techniques (e.g., X-ray crystallography or cryo-EM) to visualize the covalent adduct within the protein's active site.

-

Exploring the structure-activity relationship by synthesizing and testing analogs of 4-Cyanophenylglyoxal hydrate to optimize potency and selectivity.

By systematically applying the principles and methodologies outlined in this guide, researchers can unlock the full potential of 4-Cyanophenylglyoxal hydrate as a valuable tool for chemical biology and a lead compound for the development of novel therapeutics.

References

- Takahashi, K. (1977). The reactions of phenylglyoxal and related reagents with amino acids. Journal of Biochemistry, 81(2), 395-402.

- De Haan, D. O., et al. (2009). Secondary organic aerosol-forming reactions of glyoxal with amino acids. Environmental Science & Technology, 43(8), 2818-2824.

- Kayser, G., et al. (2024). Arginine-Selective Bioconjugation Reagent for Effective 18F-labeling of Native Proteins. Journal of Medicinal Chemistry.

- Shami, A. A., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2521.

- Wang, Z., et al. (2023). O-Cyanobenzaldehydes Irreversibly Modify Both Buried and Exposed Lysine Residues in Live Cells. Journal of the American Chemical Society, 145(46), 25336–25346.

- Khanna, M., et al. (2011). Discovery of a novel class of covalent inhibitor for aldehyde dehydrogenases. Journal of Biological Chemistry, 286(50), 43337-43346.

- Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.

- Petrilli, R., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. MedChemComm, 13(6), 1029-1044.

- Schwartz, K. J., et al. (2017). Recent Advances in Covalent Targeting of Cysteine and Other Nucleophilic Amino Acids. Current Opinion in Chemical Biology, 39, 29-37.

- Lonsdale, R., & Ward, R. A. (2018). Structure-based design of covalent inhibitors. Chemical Society Reviews, 47(11), 3815-3830.

Sources

- 1. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Introduction: The Pivotal Role of Arginine in Protein Science

An In-Depth Technical Guide to Arginine Modification Reagents in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Arginine, with its unique guanidinium side chain, is a cornerstone of protein structure and function. Its persistent positive charge at physiological pH allows it to engage in crucial electrostatic interactions, forming salt bridges that stabilize protein folds and mediate interactions with negatively charged molecules like DNA and ATP. Beyond its structural role, arginine is frequently found in enzyme active sites and at protein-protein interfaces, where it participates directly in catalysis and binding.[1] The guanidinium group is also a site for critical post-translational modifications (PTMs) such as methylation and citrullination, which dynamically regulate protein function and cellular signaling.[2][3]

Given its importance, the ability to selectively modify arginine residues has become a powerful tool in proteomics and drug development. Chemical modification allows researchers to probe protein structure, identify functionally essential residues, map ligand binding sites, and develop novel covalent therapeutics. This guide provides a comprehensive overview of the core chemical reagents used for arginine modification, detailing their mechanisms, experimental protocols, and applications in modern proteomics.

The Chemist's Toolbox: A Survey of Arginine Modification Reagents

The high pKa of the guanidinium group (~12.5) makes arginine a challenging target for modification.[4] However, a specialized set of reagents has been developed to react with this functional group with high specificity. These are primarily electrophilic compounds that target the nucleophilic nitrogens of the guanidinium headgroup.

The Workhorses: α-Dicarbonyl Compounds

The most common and extensively used reagents for arginine modification are α-dicarbonyl compounds.[1][5][6] They react with the guanidinium group under relatively mild conditions to form stable cyclic adducts.

-

Phenylglyoxal (PGO): A classic reagent that reacts with arginine at a pH of 7 to 9.[1] The reaction proceeds through the formation of a dihydroxyimidazolidine intermediate, which can involve one or two molecules of PGO per arginine residue.[1][7] PGO modification has been instrumental in identifying essential arginine residues in enzyme active sites.[8] Its derivatives, such as p-hydroxyphenylglyoxal (HPGO), offer different reaction kinetics and can be influenced by the presence of borate buffers.[9]

-

1,2-Cyclohexanedione (CHD): This reagent often exhibits superior labeling efficiency compared to PGO but typically requires more alkaline conditions for optimal reactivity.[1][10] The modification is notably reversible under specific conditions, which can be advantageous for certain experimental designs. CHD has been used to study the role of arginine in the assembly of intermediate filaments and in nucleic acid binding.[11]

-

Methylglyoxal (MGO): MGO is a biologically relevant dicarbonyl compound generated as a byproduct of glycolysis.[7] In cells, it can non-enzymatically modify proteins, particularly at arginine residues, to form advanced glycation end products (AGEs) like hydroimidazolones.[12] Studying MGO-induced modifications is critical in disease research and for assessing the quality of recombinant protein therapeutics, where such modifications can appear as undesirable acidic variants.[7]

Advanced Probes for Modern Proteomics

Recent innovations have expanded the toolkit with reagents that offer new functionalities, such as enrichment handles for complex samples or novel reactive mechanisms.

-

Clickable Dicarbonyls (e.g., CHD-Azide): To overcome the challenge of detecting low-abundance modified peptides, researchers have developed dicarbonyl reagents functionalized with bio-orthogonal handles like azides.[5][6][10] After labeling, an alkyne-containing reporter tag (e.g., biotin-alkyne) can be attached via "click chemistry."[10] This allows for the specific enrichment of arginine-modified peptides from a complex digest using biotin-avidin affinity chromatography, significantly improving detection by mass spectrometry.[5][6]

-

Ninhydrin-Based Warheads: More recently, ninhydrin has been developed as a covalent warhead that selectively modifies arginine residues.[13] By creating alkyne-functionalized versions of ninhydrin, it is now possible to perform large-scale chemical proteomic screening to map thousands of reactive arginines across the proteome, opening new avenues for drug discovery and covalent ligand development.[13]

-

Quinone-Based Reagents: Inspired by metal-catalyzed oxidation processes, reagents like 9,10-phenanthrenequinone can be used to induce the chemical carbonylation of arginine to glutamate-5-semialdehyde.[14] This transformation converts the positively charged side chain into a neutral, reactive aldehyde, mimicking a form of oxidative damage and providing a unique tool for studying its functional consequences.[14]

Data Presentation: Comparative Analysis of Arginine Reagents

| Reagent Class | Example Reagent | Typical Reaction pH | Mass Adduct(s) | Key Features & Causality |

| α-Dicarbonyl | Phenylglyoxal (PGO) | 7.0 - 9.0 | +116 Da (1:1), +232 Da (2:1) | Well-established reagent; its aromatic structure allows for reaction under mild conditions suitable for maintaining protein integrity.[1] |

| α-Dicarbonyl | 1,2-Cyclohexanedione (CHD) | 9.0 - 11.0 | +92 Da | Higher labeling efficiency than PGO due to its cyclic structure, but requires more basic conditions. Reversible.[1][10] |

| α-Dicarbonyl | Methylglyoxal (MGO) | Physiological | +54 Da (hydroimidazolone), +72 Da (dihydroxyimidazolidine) | Biologically relevant; its small size allows it to access sterically hindered sites. Key in studying glycation.[7] |

| Clickable Dicarbonyl | CHD-Azide | 9.0 - 11.0 | +219 Da (pre-click) | Enables enrichment of modified peptides from complex mixtures via bio-orthogonal chemistry, drastically increasing detection sensitivity.[5][6] |

| Ninhydrin-based | Alkyne-Ninhydrin | Neutral | Variable | A covalent "warhead" for arginine; enables large-scale chemoproteomic profiling of reactive sites for drug discovery.[13] |

| Quinone-based | 9,10-Phenanthrenequinone | Alkaline | -1 Da (Arg -> GSA) | Induces carbonylation, converting arginine to glutamate-5-semialdehyde, mimicking oxidative damage and creating a reactive aldehyde handle.[14] |

Experimental Design and Protocols

The successful application of arginine modification reagents hinges on robust experimental design and meticulous execution. The following protocols provide a framework for labeling, digestion, and analysis.

Logical Workflow for Arginine Modification Studies

The overall process involves protein preparation, chemical labeling, removal of excess reagent, enzymatic digestion, and finally, analysis by mass spectrometry, often including an enrichment step.

Caption: Experimental workflow for arginine modification proteomics.

Experimental Protocol 1: In-Solution Labeling with a Dicarbonyl Reagent

This protocol is adapted for labeling a purified protein in solution using a reagent like CHD-Azide.[5]

Rationale: This procedure first ensures the protein is in a suitable buffer for modification. The labeling reaction is then performed, followed by a critical step to remove excess reagent, which would otherwise interfere with downstream analysis.

Materials:

-

Purified protein of interest

-

Reaction Buffer: 200 mM Sodium Hydroxide or appropriate buffer for the chosen reagent

-

CHD-Azide Reagent: 30 mM stock solution

-

Dithiothreitol (DTT) and Iodoacetamide (IAM) for optional reduction/alkylation

-

3 kDa Molecular Weight Cutoff (MWCO) centrifugal filter units

Procedure:

-

Protein Preparation: Dissolve/exchange the protein into the desired reaction buffer. For denaturing studies, reduce disulfide bonds with 10 mM DTT and alkylate with 10 mM IAM prior to buffer exchange.[5]

-

Labeling Reaction: Add the CHD-Azide reagent to the protein solution at a defined molar excess. A typical starting point is a 5-fold molar excess of reagent to protein.

-

Incubation: Incubate the reaction at 37°C for 2-24 hours with agitation. The optimal time should be determined empirically.[5]

-

Reagent Removal (Self-Validation Step): Transfer the reaction mixture to a 3 kDa MWCO centrifugal filter. Add buffer and centrifuge according to the manufacturer's instructions. Repeat this wash step at least three times to ensure complete removal of the unreacted labeling reagent. This is critical for clean mass spectrometry data.

-

Sample Digestion: The labeled protein is now ready for enzymatic digestion as described in Protocol 2.

Experimental Protocol 2: In-Solution Protein Digestion for Mass Spectrometry

This protocol describes the digestion of the labeled protein into peptides suitable for MS analysis.

Rationale: The protein is denatured to ensure the protease can access all cleavage sites. Trypsin is a common choice, but if arginine modification blocks its cleavage site, Lys-C (which cleaves only at lysine) can be used to generate larger peptides containing the modified arginine for easier identification.[7]

Materials:

-

Labeled protein sample from Protocol 1

-

Denaturation Buffer: 8 M Urea in 50 mM Ammonium Bicarbonate (AmBic)

-

Reduction/Alkylation Reagents: DTT and Iodoacetamide (if not done prior to labeling)

-

Trypsin or Lys-C, sequencing grade

-

Formic Acid (FA)

Procedure:

-

Denaturation: Resuspend the labeled protein in the denaturation buffer.

-

Reduction & Alkylation (if necessary): If the protein was labeled in its native state, add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour. Cool to room temperature, then add iodoacetamide to 15 mM and incubate for 30 minutes in the dark.[15][16]

-

Dilution (Critical Step): Dilute the sample with 50 mM AmBic to reduce the urea concentration to below 2 M. High concentrations of urea will inhibit trypsin activity.[15][16]

-

Enzymatic Digestion: Add trypsin or Lys-C at a 1:50 to 1:100 (enzyme:protein, w/w) ratio. Incubate overnight at 37°C.[5][15]

-

Quench Digestion: Stop the reaction by adding formic acid to a final concentration of 1%. This acidifies the sample, inactivating the protease and preparing the peptides for LC-MS analysis.

-

The resulting peptide mixture can now be analyzed directly by LC-MS/MS or subjected to enrichment.

Applications in Drug Development and Discovery

The ability to chemically probe arginine residues provides powerful insights that directly impact the drug development pipeline.

Mechanism of Arginine Probing in Drug Discovery

Caption: Using arginine modification to map drug binding sites.

-

Target Identification and Validation: Arginine-reactive probes can be used in activity-based protein profiling (ABPP) to identify the cellular targets of a small molecule.[1] By observing which proteins are labeled by a probe, researchers can uncover novel drug targets.

-

Binding Site Mapping: As illustrated in the diagram above, comparing the reactivity of arginine residues in the presence and absence of a drug can reveal its binding site. Arginine residues that are protected from modification by the bound drug are likely located within or near the binding pocket. This provides crucial structural information for rational drug design and optimization.

-

Assessing Product Quality in Biotherapeutics: For protein drugs like monoclonal antibodies, unintended modifications from metabolites such as methylglyoxal can occur during cell culture.[7] Characterizing these arginine modifications is essential for ensuring product quality, consistency, and safety.

Challenges and Future Perspectives

While powerful, arginine modification chemistry is not without its challenges. Ensuring high specificity, avoiding off-target reactions with other nucleophilic residues like lysine, and controlling the stability of the resulting adduct are ongoing areas of research.

The future is focused on developing new reagents with enhanced properties, such as photo-activatable cross-linkers that can capture transient interactions by targeting arginine.[17] The expansion of the chemical toolkit to include reagents for arginine-arginine or arginine-lysine cross-linking is also providing deeper structural insights into protein complexes that were previously unattainable with lysine-only cross-linkers.[1][18] As these methods mature, they will continue to be indispensable tools for dissecting complex biological systems and accelerating the pace of drug discovery.

References

-

Hossain, M. T., & Chowdhury, S. M. (2018). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. ACS Omega. Available at: [Link]

-

Chumsae, C., et al. (2013). Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species. Analytical Chemistry. Available at: [Link]

-

Hossain, M. T., & Chowdhury, S. M. (2018). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. PMC. Available at: [Link]

-

Weiss, S., et al. (2014). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Perera, S., et al. (2025). Chemical Carbonylation of Arginine in Peptides and Proteins. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. Post-translational modification. Available at: [Link]

-

Larsen, M. R., et al. (2011). Proteomic Analysis of Arginine Methylation Sites in Human Cells Reveals Dynamic Regulation During Transcriptional Arrest. Molecular & Cellular Proteomics. Available at: [Link]

-

Wanigasekara, M. S. K., & Chowdhury, S. M. (2016). Evaluation of chemical labeling methods for identifying functional arginine residues of proteins by mass spectrometry. ResearchGate. Available at: [Link]

-

Wang, W., et al. (2024). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. mAbs. Available at: [Link]

-

Hossain, M. T., & Chowdhury, S. M. (2018). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. ResearchGate. Available at: [Link]

-

BAF-UCSF. (2022). BAF_Protocol_001 In-gel Digestion V.1. Protocols.io. Available at: [Link]

-

Eun, H. M. (1988). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates. Biochemical International. Available at: [Link]

-

Vanoni, M. A., & Curti, B. (1987). Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase. European Journal of Biochemistry. Available at: [Link]

-

Zhang, B., et al. (2021). Development of ArGO reagents for arginine-arginine cross-linking. ResearchGate. Available at: [Link]

-

Traub, P., et al. (1986). Differential effect of arginine modification with 1,2-cyclohexanedione on the capacity of vimentin and desmin to assemble into intermediate filaments and to bind to nucleic acids. Journal of Biological Chemistry. Available at: [Link]

-

Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology. Available at: [Link]

-

Götze, M., & Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. Available at: [Link]

-

UW Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. Available at: [Link]

-

Esterlit, A., et al. (2024). Ninhydrin as a covalent warhead for chemical proteomic-enabled discovery and selective engagement of reactive arginines. bioRxiv. Available at: [Link]

-

Peterson, A. J., & Raj, M. (2025). Discovery of Glycation-Derived Crosslinks at Arginine. bioRxiv. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Post-translational modification - Wikipedia [en.wikipedia.org]

- 3. Proteomic Analysis of Arginine Methylation Sites in Human Cells Reveals Dynamic Regulation During Transcriptional Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential effect of arginine modification with 1,2-cyclohexanedione on the capacity of vimentin and desmin to assemble into intermediate filaments and to bind to nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]

- 16. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 17. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Cyanophenylglyoxal Hydrate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic design of bioactive molecules hinges on the availability of versatile and reactive chemical scaffolds. Among these, α-ketoaldehydes, and specifically their hydrated forms, represent a class of compounds with significant potential due to their dual electrophilic centers. This guide provides a comprehensive technical overview of 4-Cyanophenylglyoxal hydrate, a key building block for researchers and scientists in drug development. The presence of a nitrile group, a potent electron-withdrawing moiety, markedly influences the electronic properties and reactivity of the phenylglyoxal core, making it a subject of considerable interest for the synthesis of novel therapeutics.[1]

This document will delve into the fundamental chemical properties, a detailed, field-proven synthesis protocol, in-depth spectroscopic characterization, and the diverse applications of 4-Cyanophenylglyoxal hydrate in the synthesis of bioactive heterocycles and as a tool for probing protein structure and function.

Physicochemical Properties and Structural Elucidation

4-Cyanophenylglyoxal hydrate, systematically named 2-(4-cyanophenyl)-2-oxoacetaldehyde hydrate, exists in equilibrium with its anhydrous dicarbonyl form. The hydrate form provides stability, mitigating the propensity of the highly reactive aldehyde to polymerize, a common characteristic of anhydrous glyoxals.[2]

Core Structural Features

The molecule's architecture is defined by a para-substituted benzene ring bearing a cyano group and a glyoxal moiety. The cyano group's strong electron-withdrawing nature significantly enhances the electrophilicity of the adjacent carbonyl carbons, making them highly susceptible to nucleophilic attack.[1] This heightened reactivity is the cornerstone of its utility in chemical synthesis.

Table 1: Physicochemical and Structural Data for 4-Cyanophenylglyoxal Hydrate

| Property | Value | Source |

| IUPAC Name | 4-oxaldehydoylbenzonitrile;hydrate | [1] |

| Molecular Formula | C₉H₇NO₃ | [3] |

| Molecular Weight | 177.16 g/mol | [3] |

| CAS Number | 1082693-04-6 | [3] |

| Appearance | Solid | [3] |

| SMILES | C1=CC(=CC=C1C#N)C(=O)C=O.O | N/A |

| InChI | InChI=1S/C9H5NO2.H2O/c10-5-7-1-3-8(4-2-7)9(12)6-11;/h1-4,6H;1H2 | [1] |

Synthesis of 4-Cyanophenylglyoxal Hydrate: A Detailed Experimental Protocol

The most prevalent and efficient synthesis of 4-Cyanophenylglyoxal hydrate involves the oxidation of the α-methylene group of 4-acetylbenzonitrile. Selenium dioxide (SeO₂) is the oxidant of choice for this transformation, a reaction often referred to as the Riley oxidation.[4][5]

Causality Behind the Experimental Choices:

-

Reactant: 4-Acetylbenzonitrile serves as a readily available and cost-effective starting material.

-

Oxidant: Selenium dioxide is highly effective for the α-oxidation of ketones to their corresponding α-diketones.[5] The mechanism involves an initial ene reaction followed by a[1][5]-sigmatropic rearrangement.[1][4]

-

Solvent System: A mixture of dioxane and water is employed. Dioxane is an excellent solvent for both the organic substrate and selenium dioxide, while the presence of water facilitates the formation and isolation of the stable hydrate product.

-